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N-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Researchers face unreliable SAR from non-isosteric analogs in PDE inhibitor programs. This compound provides an exact ortho-chloro/4-ethoxyphenyl data point to distinguish halogen & alkoxy contributions to potency. - Quantifies positional isomer effects on IC50 in screening panels - Bridges gap between meta-Cl & para-Cl/ethoxy-swapped regioisomers - Serves as reference standard for pharmacophore model validation. Order with confidence: defined chemotype, immediate availability.

Molecular Formula C22H22ClN3O3
Molecular Weight 411.89
CAS No. 946267-16-9
Cat. No. B2845033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS946267-16-9
Molecular FormulaC22H22ClN3O3
Molecular Weight411.89
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C22H22ClN3O3/c1-2-29-17-11-9-16(10-12-17)19-13-14-22(28)26(25-19)15-5-8-21(27)24-20-7-4-3-6-18(20)23/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,24,27)
InChIKeyOWMGYVCTRVQVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Identity & Structural Context


This compound belongs to the pyridazinone class, featuring a 2-chlorophenyl-substituted butanamide side chain linked to a 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl core . Its molecular formula is C22H22ClN3O3 (MW 411.89 g/mol), with a computed logP of approximately 4.1 and a topological polar surface area of 62.8 Ų . The compound is a synthetic small molecule with a halogenated aromatic amide terminus and an ethoxyphenyl-substituted pyridazinone, which distinguishes it from regioisomeric analogs that place the chloro and ethoxy groups at alternative positions on the phenyl rings or exchange the substitution pattern on the pyridazinone [1].

Distinct ortho-chloro/4-ethoxyphenyl substitution pattern for regioisomer discrimination
Synthetic small molecule for structure–activity relationship (SAR) and target-engagement studies

Why Generic Substitution Is Not Advisable


Generic substitution within the pyridazinone butanamide family is precluded by the sensitive structure–activity relationships that govern target engagement. The position of the chlorine atom on the anilide ring (ortho vs. meta vs. para) profoundly alters the electron density and dihedral angle of the amide bond, impacting hydrogen-bonding geometry at the binding site [1]. Similarly, relocation of the ethoxy substituent from the 4-position of the phenyl ring to other positions or replacement with methoxy/halogen modulates both hydrophobicity and metabolic stability [2]. Even subtle variations in the pyridazinone substitution pattern have been shown to produce order-of-magnitude differences in inhibitory potency within this chemotype [3]. Consequently, procuring an unvalidated analog risks selecting a compound with divergent—and potentially inferior—pharmacological behavior [4].

Chlorine position on the anilide ring (ortho vs. meta/para) may alter hydrogen-bonding geometry and binding kinetics.
Replacement of 4-ethoxy with methoxy or halogen may shift metabolic stability and hydrophobic profile.
Linker length deviations (e.g., propanamide or pentanamide) may result in target-engagement differences.

Quantitative Differential Evidence vs Closest Analogs


Ortho-Chloro Substitution Distinct Physicochemical Profile

The target compound bears an ortho-chlorophenyl group on the amide nitrogen, whereas the closest commercially available analogs carry the chlorine at the meta position (CAS 946267-31-8) or on the pyridazinone phenyl ring rather than the anilide (CAS 946320-89-4) [1]. This ortho substitution is predicted to increase the amide bond rotational barrier and alter the electrostatic potential surface compared to the meta isomer, which may translate to different binding kinetics . Computed logP values differ across the series: the ortho-chloro isomer is predicted to be slightly more lipophilic (clogP ≈ 4.1) than the para-chloro analog (clogP ≈ 4.0) [2].

Ortho-Cl vs meta/para-Cl
Class-level inference
Target: ortho-Cl, computed logP ≈ 4.1, amide planarity impacted. Comparator: meta-Cl (logP ≈ 4.1); para-swapped (logP ≈ 4.0).
Regioisomer selection may affect permeability and target-engagement consistency.
In silico prediction; no experimental logP data available.
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

4-Ethoxyphenyl vs Methoxy or Halogen Substituent Effects

Replacement of the 4-ethoxyphenyl group with 4-methoxyphenyl (as in CAS 946267-31-8) or 4-chlorophenyl (as in CAS 946320-89-4) alters both the electron-donating character and the metabolic liability of the molecule. The ethoxy group is a stronger electron donor (Hammett σp = -0.24) than methoxy (σp = -0.27) but with greater steric bulk, which can affect cytochrome P450-mediated O-dealkylation rates [1]. In related pyridazinone PDE4 inhibitors, switching from 4-methoxy to 4-ethoxy has been associated with 2- to 5-fold shifts in IC50 values [2].

4-Ethoxy vs 4-methoxy effects
Class-level inference
Hammett σp: −0.24 (ethoxy) vs −0.27 (methoxy). Taft Es: −0.55 (ethoxy) vs 0.00 (methoxy).
Ethoxy steric bulk may reduce metabolic O-dealkylation.
Parameters from standard compilations; class-level SAR inferred from pyridazinone PDE4 inhibitors.
Pharmacophore Modeling Metabolic Stability Enzyme Inhibition

Butanamide Linker Length Optimal for Activity

The four-carbon butanamide linker in the target compound provides a specific distance between the pyridazinone core and the chlorophenyl amide. In structurally related pyridazinone-based inhibitors, contraction to a three-carbon propanamide linker or extension to a five-carbon pentanamide has resulted in a >10-fold loss of inhibitory potency [1]. Although direct data for CAS 946267-16-9 are lacking, the class-level SAR strongly suggests that the butanamide spacer is a critical determinant of activity [2].

Butanamide linker essentiality
Class-level inference
Reported >10-fold IC50 decrease for 3-carbon or 5-carbon linker variants in related pyridazinone series.
Linker length is critical for retaining target engagement.
Based on PDE4/PDE3 inhibitor class SAR; no direct data for this compound.
Linker Optimization Conformational Analysis Binding Affinity

Recommended Application Scenarios


SAR Studies of Pyridazinone-Based Inhibitors

The compound’s ortho-chloro/4-ethoxyphenyl substitution pattern provides a distinct data point within SAR exploration. When constructing a congeneric series, this compound fills the gap between meta-chloro and para-chloro/ethoxy-swapped analogs, allowing the research team to deconvolute the contribution of halogen position to target potency and selectivity [1]. Its integration into a screening set enables the quantification of positional isomer effects on IC50, as has been demonstrated for related pyridazinone chemotypes [2].

Metabolic Stability Profiling of 4-Alkoxyphenyl Substituents

The 4-ethoxyphenyl group offers a steric and electronic profile intermediate between methoxy and bulkier alkoxy substituents. Head-to-head metabolic stability assays in liver microsomes comparing this compound with the 4-methoxy analog (CAS 946267-31-8) can empirically determine whether the ethyl group provides a meaningful half-life advantage, informing lead optimization decisions [1]. Such comparative data are essential for prioritizing compounds for in vivo pharmacokinetic studies.

Linker-Length Pharmacophore Validation

Because the butanamide linker is predicted to be optimal for bridging the pyridazinone core to the aromatic amide terminus, this compound serves as a standard for testing whether alternative chemotypes with identical linker lengths recapitulate the binding mode. In silico docking studies and in vitro competition binding assays using this compound as a reference can validate pharmacophore models derived from co-crystal structures of related pyridazinone inhibitors [1].

Selectivity Panel Screening Across PDE Isoforms

Given the documented selectivity challenges within the PDE superfamily, this compound is suitable for broad-panel screening against PDE1–PDE11 isoforms to establish its selectivity fingerprint. Data generated from such panels can be directly compared with published selectivity profiles of close analogs (e.g., CAS 946215-17-4, which shows dual inhibitory activity) to identify substitution patterns that enhance isoform discrimination [1].

Application
Selection Property
Validation Focus
Pyridazinone SAR exploration
Ortho-chloro/4-ethoxy substitution pattern
Positional isomer effect on target engagement (IC50 profiling)
4-Alkoxyphenyl metabolic stability profiling
Ethoxy vs methoxy steric/electronic profile
Microsomal half-life comparison with 4-methoxy analog
Linker-length pharmacophore validation
Butanamide spacer geometry
In vitro competition binding & docking with pyridazinone core
PDE isoform selectivity panel screening
Pyridazinone chemotype selectivity fingerprint
Broad-panel PDE1–11 profiling against close analogs
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